molecular formula C20H16FN5OS B2814050 N-(3-fluoro-4-methylphenyl)-2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide CAS No. 894037-28-6

N-(3-fluoro-4-methylphenyl)-2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide

Cat. No. B2814050
CAS RN: 894037-28-6
M. Wt: 393.44
InChI Key: YJFZEJXXSFBDNC-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C20H16FN5OS and its molecular weight is 393.44. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antiproliferative Activities

Compounds with similar structural features, including triazolo and pyridazine moieties, have been investigated for their anticancer and antiproliferative activities. For instance, derivatives of [1,2,4]triazolo[1,5-a]pyridine, sharing a part of the structural framework with the compound of interest, have exhibited remarkable anticancer effects through the inhibition of PI3Ks and mTOR, and some have shown the ability to efficaciously inhibit tumor growth in mice models (Wang et al., 2015). These findings suggest that N-(3-fluoro-4-methylphenyl)-2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide could potentially be explored for similar anticancer applications.

Antimicrobial Activities

The synthesis and structural elucidation of triazole derivatives have led to the discovery of compounds with significant antimicrobial activities. Such activities include antibacterial, antifungal, and anti-tuberculosis effects, highlighting the potential of triazole and pyridazine derivatives in developing new antimicrobial agents (MahyavanshiJyotindra et al., 2011). Given the structural similarity, the compound might offer a basis for designing novel antimicrobial agents.

properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5OS/c1-13-7-8-15(11-16(13)21)22-19(27)12-28-20-24-23-18-10-9-17(25-26(18)20)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJFZEJXXSFBDNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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